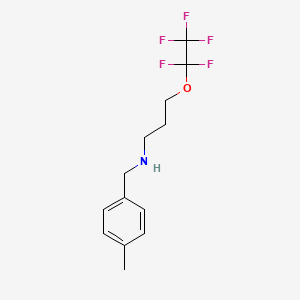
9-Methylphenazin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methylphenazin-1-amine: is a synthetic organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes. The molecular formula of this compound is C13H11N3 , and it has a molecular weight of 209.25 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylphenazin-1-amine can be achieved through several methods, including:
Wohl–Aue Method: This involves the condensation of 1,2-diaminobenzenes with 2-carbon units under specific conditions.
Beirut Method: This method involves the oxidative cyclization of 1,2-diaminobenzenes or diphenylamines.
Reductive Cyclization: This method uses diphenylamines as starting materials.
Pd-Catalyzed N-Arylation: This involves the use of palladium catalysts to facilitate the N-arylation process.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9-Methylphenazin-1-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different properties.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
Biology: In biological research, it is studied for its antimicrobial and antitumor properties. Phenazine derivatives have shown promise in inhibiting the growth of certain bacteria and cancer cells .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent and in the development of anticancer drugs .
Industry: In industrial applications, 9-Methylphenazin-1-amine is used in the synthesis of dyes, pigments, and other materials with specific electronic and optical properties .
Mecanismo De Acción
The mechanism of action of 9-Methylphenazin-1-amine involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication and transcription processes, which contributes to its antimicrobial and antitumor activities . Additionally, it can generate reactive oxygen species, leading to oxidative stress and cell death in target organisms .
Comparación Con Compuestos Similares
Phenazine: The parent compound of 9-Methylphenazin-1-amine, known for its broad spectrum of biological activities.
Pyocyanin: A naturally occurring phenazine derivative with antimicrobial properties.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to other phenazine derivatives, making it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C13H11N3 |
|---|---|
Peso molecular |
209.25 g/mol |
Nombre IUPAC |
9-methylphenazin-1-amine |
InChI |
InChI=1S/C13H11N3/c1-8-4-2-6-10-12(8)16-13-9(14)5-3-7-11(13)15-10/h2-7H,14H2,1H3 |
Clave InChI |
JYEIWXXZKFSVIK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B15052105.png)
![((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B15052112.png)
![N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride](/img/structure/B15052116.png)
![[Methyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B15052117.png)
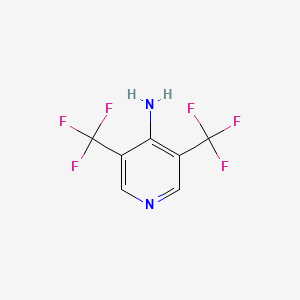
![7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15052127.png)
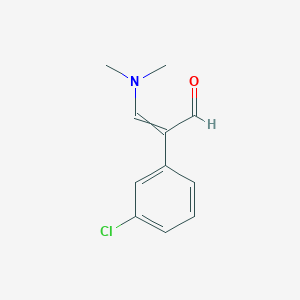
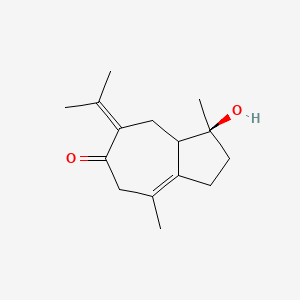
![(3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B15052166.png)
![4-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B15052174.png)
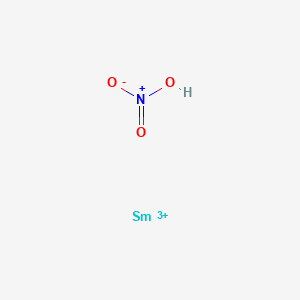
![2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile](/img/structure/B15052179.png)
